4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a benzodioxine ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a ring-closing metathesis reaction using a nitro-Grela catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The chloro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate include:
2,3-Dihydro-1,4-benzodioxine-6-carboxylate: Lacks the chloro and methyl substituents on the phenyl ring.
4-Chloro-3-methylphenyl 1,4-benzodioxine-6-carboxylate: Similar structure but without the dihydro moiety.
4-Chloro-3-methylphenyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: Differing position of the carboxylate group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring, along with the carboxylate group, makes this compound unique.
Properties
Molecular Formula |
C16H13ClO4 |
---|---|
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C16H13ClO4/c1-10-8-12(3-4-13(10)17)21-16(18)11-2-5-14-15(9-11)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CTYASEHEVQUVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origin of Product |
United States |
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